2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the isoxazole ring, followed by the introduction of the phenyl groups and the piperazine moiety. The final step involves the formation of the propenone structure. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-: This compound is unique due to its specific combination of functional groups and structural features.
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups and applications.
(-)-Carvone: A natural compound with bioactive properties, used as a sustainable alternative to chemical herbicides.
Uniqueness
The uniqueness of 2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- lies in its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its combination of phenyl, isoxazole, and piperazine moieties provides unique properties that distinguish it from other similar compounds.
Biological Activity
The compound 2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)- is a synthetic organic compound that exhibits notable biological activities. This article focuses on its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C22H22ClN3O4
- Molecular Weight : 429.88 g/mol
- Density : 1.266 g/cm³
- Boiling Point : 497.2 °C
- Flash Point : 254.5 °C
These properties are crucial for understanding the compound's stability and reactivity in biological systems.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study conducted by Basawaraj et al. demonstrated that derivatives of similar structures possess cytotoxic effects against various cancer cell lines, suggesting that this compound may also share similar properties . The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structural features have shown moderate to significant antibacterial and antifungal activities . The lipophilicity of such compounds correlates with increased antimicrobial efficacy, indicating that modifications to the structure could enhance these properties.
Neuropharmacological Effects
Preliminary studies suggest that this compound may have neuropharmacological effects, particularly in modulating neurotransmitter systems. The presence of a piperazine moiety is often associated with activity at serotonin and dopamine receptors, which could imply potential applications in treating mood disorders or neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a study published in the Indian Journal of Heterocyclic Chemistry, researchers synthesized several derivatives of chalcone-like compounds, including structures similar to our target compound. These derivatives were tested against various cancer cell lines and demonstrated promising cytotoxicity . The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of chalcone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antibacterial activity, suggesting that our target compound could be a candidate for further investigation in antimicrobial therapy .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell membranes due to lipophilic characteristics.
- Modulation of Neurotransmitter Receptors : Interaction with serotonin and dopamine receptors influencing mood and cognition.
Properties
Molecular Formula |
C29H26ClN3O6 |
---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-1,2-oxazol-3-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C29H26ClN3O6/c1-38-26-5-3-2-4-23(26)32-12-14-33(15-13-32)27(37)11-10-22-28(18-6-8-19(34)9-7-18)29(39-31-22)20-16-21(30)25(36)17-24(20)35/h2-11,16-17,34-36H,12-15H2,1H3 |
InChI Key |
SICRPGFNFVPIKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=NOC(=C3C4=CC=C(C=C4)O)C5=CC(=C(C=C5O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.